molecular formula C18H26O3 B592680 Octadeca-9,17-dien-12,14-diyne-1,11,16-triol CAS No. 211238-60-7

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol

Cat. No.: B592680
CAS No.: 211238-60-7
M. Wt: 290.4 g/mol
InChI Key: MLGPZCOVWKAPPH-UHFFFAOYSA-N
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Description

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups

Scientific Research Applications

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol typically involves multi-step organic reactions. One common approach is the use of alkyne coupling reactions followed by selective hydrogenation and hydroxylation. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    9(Z),12(E)-Octadecadienoic Acid: An isomer with similar structural features but different biological activities.

    9(E),11(E)-Conjugated Linoleic Acid: Another isomer known for its potential health benefits.

    7E,9E-Octadecadienoic Acid: A related compound with distinct chemical properties.

Uniqueness

Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is unique due to its combination of multiple double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and potential biological activities not found in its similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol can be achieved through a multi-step process involving the coupling of two alkyne groups with a diol intermediate.", "Starting Materials": [ "1,4-benzenediol", "1-bromo-3-hexyne", "1-bromo-4-octyne", "Sodium hydride", "Palladium on carbon", "Hydrogen gas", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Protection of 1,4-benzenediol using acetic anhydride to form diacetate intermediate", "Step 2: Deprotection of diacetate intermediate using sodium hydride in methanol to form diol intermediate", "Step 3: Coupling of diol intermediate with 1-bromo-3-hexyne using palladium on carbon catalyst and hydrogen gas to form (9E)-octadeca-9,17-dien-12,14-diyne-1,11-diol", "Step 4: Coupling of (9E)-octadeca-9,17-dien-12,14-diyne-1,11-diol with 1-bromo-4-octyne using palladium on carbon catalyst and hydrogen gas to form (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol", "Step 5: Purification of (9E)-octadeca-9,17-dien-12,14-diyne-1,11,16-triol using chloroform and water" ] }

CAS No.

211238-60-7

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

octadeca-9,17-dien-12,14-diyne-1,11,16-triol

InChI

InChI=1S/C18H26O3/c1-2-17(20)13-10-11-15-18(21)14-9-7-5-3-4-6-8-12-16-19/h2,9,14,17-21H,1,3-8,12,16H2

InChI Key

MLGPZCOVWKAPPH-UHFFFAOYSA-N

SMILES

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O

Canonical SMILES

C=CC(C#CC#CC(C=CCCCCCCCCO)O)O

Appearance

Oil

Origin of Product

United States

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